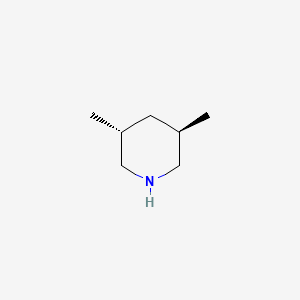

(3R,5R)-3,5-dimethylpiperidine

Description

Properties

IUPAC Name |

(3R,5R)-3,5-dimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWRJRPUIXRFRX-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CNC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Conditions

A patent (CN113372262A) outlines a high-pressure hydrogenation process for trans-3,5-dimethylpiperidine, which serves as a precursor. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Pressure | 30–40 kg/cm² (hydrogen) | |

| Temperature | 140–160°C | |

| Catalyst | Composite catalyst (e.g., Ru) | |

| Reaction Time | 5–8 hours | |

| Trans Isomer Yield | 20–35% |

While this method primarily yields the trans isomer, further chiral resolution or asymmetric catalysis is required to isolate the (3R,5R) enantiomer.

Chiral Catalytic Systems

For direct asymmetric hydrogenation, ruthenium-based catalysts with chiral ligands (e.g., BINAP derivatives) are employed. A study on divergent asymmetric synthesis highlights the use of Ru-catalyzed reactions to achieve high enantioselectivity in piperidine derivatives.

Chiral Resolution via Chromatography

Racemic mixtures of 3,5-dimethylpiperidine can be resolved into enantiomers using chromatographic techniques. This method is critical when asymmetric synthesis is challenging or expensive.

Chiral SFC and HPLC Separation

For example, intermediates like 2-((3R,5R)-3,5-dimethylpiperidin-1-yl)-5-nitropyridine are resolved via chiral SFC to obtain enantiopure piperidine derivatives.

Chemoenzymatic Synthesis

This approach combines chemical and enzymatic steps to achieve stereochemical precision, particularly for complex piperidine derivatives.

Key Steps in Chemoenzymatic Pathways

-

Enzymatic Resolution : Lipases or esterases selectively hydrolyze esters of racemic diols to yield enantiopure intermediates.

-

Ru-Catalyzed Cyclization : Ruthenium catalysts facilitate intramolecular cyclization to form the piperidine ring with defined stereochemistry.

A study on 3,5-disubstituted piperidines demonstrates that this method achieves >99% ee for cis-diastereomers, which can be further modified to target (3R,5R) configurations.

Organocatalytic Asymmetric Synthesis

Organocatalysts, such as squaramides, enable multicomponent reactions to construct piperidine rings with high stereocontrol.

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 0.5 mol% | |

| Reaction Temperature | −25°C | |

| Yield | 69–91% | |

| Diastereomeric Ratio (dr) | >20:1 |

Synthetic Routes to Derivatives

The synthesis of this compound often involves intermediates like nitropyridines or sulfonamides, which are subsequently reduced or functionalized.

Hydrogenation of Nitropyridines

For example, 2-((3R,5R)-3,5-dimethylpiperidin-1-yl)-5-nitropyridine is hydrogenated using Pd/C in methanol under 30 psi H₂ pressure for 1 hour, yielding the amine derivative.

| Substrate | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|

| 2-((3R,5R)-3,5-dimethylpiperidin-1-yl)-5-nitropyridine | Pd/C (5% w/w) | MeOH, 30 psi H₂, 1 h | 300 mg (quantitative) |

Industrial-Scale Production

Industrial synthesis leverages continuous flow reactors for enhanced efficiency and scalability. Key parameters include:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity, scalability | High catalyst cost |

| Chiral Resolution | Reliable for small-scale synthesis | Moderate yield, time-consuming |

| Chemoenzymatic Synthesis | Environmentally friendly | Complex multi-step protocols |

| Organocatalytic Reactions | Low catalyst loading | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions: (3R,5R)-3,5-Dimethylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted piperidines with different functional groups.

Scientific Research Applications

Chemistry

(3R,5R)-3,5-dimethylpiperidine serves as a valuable building block in organic synthesis. Its chirality allows for the creation of complex molecules with specific configurations needed in pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may interact with various biological targets:

- Enzyme Inhibition: Studies have shown potential inhibitory effects on enzymes relevant to metabolic pathways.

- Receptor Modulation: The compound's unique stereochemistry enhances its binding affinity to specific receptors, influencing cellular signaling pathways .

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Drug Development: Investigated for its therapeutic potential in treating conditions like cancer and cardiovascular diseases.

- Antitumor Activity: Certain derivatives have demonstrated significant antitumor effects in preclinical models. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | SJSA-1 | 0.22 |

| Compound B | SJSA-1 | 0.15 |

| Compound C | SJSA-1 | 0.24 |

These results suggest that this compound could be a candidate for further development as an antitumor agent .

MDM2 Inhibition

A study focused on the inhibition of MDM2 revealed that derivatives of this compound could disrupt critical protein-protein interactions involved in tumor growth regulation. The administration of these compounds resulted in significant upregulation of p53 protein levels in tumor tissues .

BCL6 Degradation

Another research effort highlighted the development of BCL6 degraders based on scaffolds similar to this compound. These compounds exhibited improved binding affinity and sustained pharmacokinetics, leading to effective tumor regression in preclinical models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic efficacy:

- Plasma Exposure and Tissue Penetration: Compounds with similar structures have shown varying levels of bioavailability and tissue distribution.

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|

| Compound X | 150 | 500 |

| Compound Y | 120 | 450 |

| Compound Z | 300 | 800 |

These pharmacokinetic profiles indicate the need for optimization to enhance bioavailability and therapeutic outcomes .

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-dimethylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. The molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

- (3R,5S)-3,5-Dimethylpiperidine : The achiral diastereomer of (3R,5R)-3,5-dimethylpiperidine, differing in the spatial arrangement of methyl groups. This isomer lacks enantiomers due to its internal plane of symmetry. It is often synthesized alongside the (3R,5R) form but exhibits distinct physicochemical properties, such as altered boiling points and reactivity in coordination chemistry .

- 3,5-Dimethylpyridine : The precursor to this compound, this aromatic compound lacks the saturated piperidine ring. Hydrogenation of 3,5-dimethylpyridine introduces stereochemistry, making it critical for producing enantiomerically pure derivatives .

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

(3R,5R)-3,5-dimethylpiperidine is a cyclic amine that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the molecular formula and a CID of 641102 in PubChem . The compound's stereochemistry contributes to its biological properties, influencing how it interacts with various biological targets.

Research indicates that this compound exhibits various mechanisms of action, particularly as an inhibitor of specific enzymes. For instance, it has been studied for its role in inhibiting mammalian squalene epoxidase, an enzyme involved in cholesterol biosynthesis. The compound demonstrated an IC50 value of 34 µM in inhibiting this enzyme, showcasing its potential as a therapeutic agent in cholesterol-related disorders .

Structure-Activity Relationship (SAR)

The SAR studies on derivatives of this compound reveal critical insights into how modifications affect biological activity. For example:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Unsubstituted derivative | 54 ± 16 | Base compound for comparison |

| 3,4-Dichloro analogue | 14 ± 5 | Increased potency |

| 3,5-Dichloro analogue | 2.8 ± 0.6 | Most potent analogue studied |

The introduction of electron-withdrawing groups significantly enhances the inhibitory potency against squalene epoxidase . This highlights the importance of chemical modifications in optimizing the biological activity of piperidine derivatives.

Antioxidant Activity

Piperidine derivatives are noted for their antioxidant properties. In comparative studies with other piperidine compounds, this compound has shown potential antioxidant activity through free radical scavenging mechanisms . This property is crucial for developing therapies aimed at oxidative stress-related disorders.

Case Studies

- Squalene Epoxidase Inhibition : A detailed investigation into the inhibition of squalene epoxidase by this compound and its analogues provided insights into their potential use in managing cholesterol levels and related cardiovascular diseases .

- Cytotoxicity in Cancer Cells : Although specific data on this compound is sparse, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that similar piperidine structures could be effective in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3R,5R)-3,5-dimethylpiperidine in academic settings?

- Methodological Answer : A common synthesis involves reductive amination or catalytic hydrogenation of 3,5-dimethylpyridine derivatives. For example, Scheme 2 in details a reaction where 3,5-dimethylpiperidine is formed via hydrogenation (H₂, Pd-C, 48 hours) followed by amine coupling in THF at 40°C. This method emphasizes stereochemical control, critical for obtaining the (3R,5R) configuration . Cross-validation with NMR (¹H/¹³C) and chiral HPLC is recommended to confirm enantiomeric purity.

Q. How can researchers characterize the physical properties of this compound?

- Methodological Answer : Key physical properties include boiling point (144°C at 5 mmHg), density (0.853 g/cm³ at 25°C), and refractive index (1.4454 at 20°C), as listed in the CRC Handbook ( ). These values are critical for solvent selection and reaction optimization. Differential scanning calorimetry (DSC) can further validate thermal stability, while gas chromatography (GC) with flame ionization detection ensures purity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Safety data sheets ( ) classify the compound as hazardous (H226: flammable liquid; H302: harmful if swallowed). Use in a fume hood with flame-resistant gloves (e.g., nitrile) and eye protection. In case of exposure, immediate decontamination with water and consultation with a physician are advised. Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organocatalysis?

- Methodological Answer : The cis-3,5-dimethyl configuration enhances steric bulk and modulates electron density at the nitrogen lone pair, affecting nucleophilicity. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals. Experimental validation via kinetic resolution of chiral substrates (e.g., in asymmetric aldol reactions) is recommended, with enantiomeric excess (ee) measured by chiral GC or polarimetry .

Q. What pharmacological applications have been explored for this compound derivatives?

- Methodological Answer : The compound serves as a precursor in synthesizing statin analogs, such as Tenivastatin ( ). Its piperidine core is functionalized to introduce hydroxyl groups and aryl moieties, enhancing HMG-CoA reductase inhibition. In vitro assays (e.g., enzyme inhibition IC₅₀) and in vivo pharmacokinetic studies (e.g., bioavailability in rodent models) are critical for structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound complexes?

- Methodological Answer : Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., conformational flexibility in solution). Use variable-temperature NMR to probe exchange processes, and compare with solid-state DFT-optimized structures. SHELX refinement ( ) combined with Hirshfeld surface analysis can clarify packing effects .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess. Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates. Post-synthetic resolution via diastereomeric salt formation (e.g., with tartaric acid) further enhances purity, validated by X-ray crystallography ( ) .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Process Analytical Technology (PAT) : Use real-time GC-MS to monitor reaction completion.

Multivariate Analysis : Apply design-of-experiments (DoE) to identify critical parameters (e.g., H₂ pressure, catalyst loading).

Stability Testing : Accelerated degradation studies (40°C/75% RH) assess storage conditions.

Cross-reference with pharmacopeial guidelines ( ) for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.